molecular formula C8H3ClF3N3O B1415729 2-Chloro-5-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridine CAS No. 1105193-32-5

2-Chloro-5-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridine

Cat. No.: B1415729
CAS No.: 1105193-32-5
M. Wt: 249.58 g/mol
InChI Key: YCZNZYRQOVINBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity and Nomenclature

This compound represents a complex heterocyclic compound characterized by the presence of both pyridine and oxadiazole ring systems. The compound is officially designated with the Chemical Abstracts Service registry number 1105193-32-5 and carries the MDL number MFCD16653022. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, with the alternative name 3-(6-chloropyridin-3-yl)-5-(trifluoromethyl)-1,2,4-oxadiazole representing the same molecular entity. This dual nomenclature reflects the bidirectional naming convention possible for compounds containing multiple heterocyclic systems, where either ring can serve as the primary structural framework.

The molecular formula C8H3ClF3N3O encompasses a molecular weight of 249.58 daltons, indicating a relatively compact yet structurally complex arrangement. The presence of three fluorine atoms within the trifluoromethyl group contributes significantly to the molecular weight and imparts distinctive physicochemical properties to the compound. The structural complexity is further enhanced by the incorporation of multiple heteroatoms including chlorine, nitrogen, and oxygen, distributed across the two distinct ring systems.

Property Value Reference
Chemical Abstracts Service Number 1105193-32-5
MDL Number MFCD16653022
Molecular Formula C8H3ClF3N3O
Molecular Weight 249.58 g/mol
IUPAC Name 3-(6-chloropyridin-3-yl)-5-(trifluoromethyl)-1,2,4-oxadiazole

The structural architecture combines a chlorinated pyridine ring with a trifluoromethyl-substituted 1,2,4-oxadiazole moiety, creating a compound that exhibits characteristics of both aromatic systems. The electron-withdrawing nature of both the chlorine substituent and the trifluoromethyl group significantly influences the electronic distribution throughout the molecule, potentially affecting both reactivity patterns and biological activity profiles.

Historical Development in Heterocyclic Chemistry

The development of this compound must be understood within the broader historical context of 1,2,4-oxadiazole chemistry, which traces its origins to the pioneering work of Tiemann and Krüger in 1884. These researchers achieved the first synthesis of 1,2,4-oxadiazoles, initially classifying them as azoxime or furo[ab1]diazoles, though the significance of their discovery would not be fully appreciated for nearly eight decades. The heterocycle remained largely unexplored until the early 1960s, when photochemical rearrangement studies began to reveal the unique reactivity patterns of these five-membered rings.

The biological activity studies of 1,2,4-oxadiazole derivatives commenced in the early 1940s, leading to the development of the first commercial drug containing this heterocyclic core twenty years later. Oxolamine, introduced as a cough suppressant, represented the inaugural First-In-Class commercial drug incorporating the 1,2,4-oxadiazole ring system. This milestone marked the beginning of sustained interest in 1,2,4-oxadiazoles as pharmaceutically relevant scaffolds, establishing a foundation for subsequent medicinal chemistry investigations.

The contemporary era of 1,2,4-oxadiazole research has witnessed remarkable expansion, with scientific attention increasing substantially since the year 2000. The synthesis, chemical reactivity, and applications of 1,2,4-oxadiazoles in materials science and bioactive compound development have been comprehensively reviewed, highlighting the versatility of this heterocyclic system. Modern synthetic methodologies have enabled the preparation of increasingly complex 1,2,4-oxadiazole derivatives, including compounds like this compound that incorporate multiple functional groups and heterocyclic systems.

The development of compounds featuring both pyridine and oxadiazole functionalities represents a logical extension of medicinal chemistry strategies aimed at combining the beneficial properties of multiple heterocyclic systems. The incorporation of trifluoromethyl groups into oxadiazole-containing compounds reflects modern trends in pharmaceutical chemistry, where fluorine substitution is employed to modulate physicochemical properties, metabolic stability, and biological activity profiles.

Significance in Medicinal and Materials Chemistry

The significance of this compound in medicinal chemistry stems from the well-established pharmacological relevance of its constituent heterocyclic systems. Oxadiazoles have emerged as highly versatile scaffolds in drug discovery, with the five-membered heterocyclic ring receiving considerable attention due to its unique bioisosteric properties and unusually wide spectrum of biological activities. Research has demonstrated that oxadiazole derivatives function as effective bioisosteric replacements for ester and amide functionalities, enabling medicinal chemists to optimize pharmacological profiles while maintaining biological efficacy.

The 1,2,4-oxadiazole isomer specifically has demonstrated particular utility in pharmaceutical applications, with systematic studies revealing distinct advantages over other oxadiazole regioisomers. Comparative analyses of 1,2,4- and 1,3,4-oxadiazole matched pairs in pharmaceutical compound collections have shown that the 1,3,4-oxadiazole isomer typically exhibits an order of magnitude lower lipophilicity, along with significant differences in metabolic stability, human ether-à-go-go-related gene inhibition, and aqueous solubility. These findings underscore the importance of regioisomeric selection in oxadiazole-based drug design strategies.

Biological Activity Oxadiazole Type Reference
Antitubercular Various oxadiazoles
Antimalarial Various oxadiazoles
Anti-inflammatory Various oxadiazoles
Anti-HIV Various oxadiazoles
Antibacterial Various oxadiazoles
Anticancer 3,5-diaryl-oxadiazoles

The incorporation of trifluoromethyl functionality within the oxadiazole framework provides additional advantages for medicinal chemistry applications. The trifluoromethyl group is recognized for its ability to enhance metabolic stability, improve membrane permeability, and modulate binding affinity to biological targets. When combined with the inherent biological activity of oxadiazole systems, trifluoromethyl substitution can yield compounds with enhanced pharmacological profiles suitable for therapeutic development.

In materials chemistry, compounds containing 1,2,4-oxadiazole cores have found applications as energetic materials, with research demonstrating that oxadiazole-based compounds can exhibit high enthalpy of formation, good detonation performance, and extraordinary insensitivity. The development of energetic materials based on 1,2,4-oxadiazole and related heterocycles has yielded compounds with superior safety profiles compared to conventional explosives, representing a significant advancement in the field of high-energy density materials.

The electronic properties of oxadiazole-containing polymers have also attracted attention in materials science applications. Studies of poly-oxadiazoles have revealed that these materials possess fully conjugated structures with band widths comparable to more common conjugated polymers. The high ionization potential characteristic of these materials makes them suitable as hole-blocking materials for organic light-emitting diodes, while poly-1,3,4-oxadiazole demonstrates utility as an electron transport material due to its high electron affinity. These electronic properties position oxadiazole-containing compounds, including derivatives like this compound, as potentially valuable components in advanced electronic and optoelectronic devices.

Properties

IUPAC Name

3-(6-chloropyridin-3-yl)-5-(trifluoromethyl)-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3ClF3N3O/c9-5-2-1-4(3-13-5)6-14-7(16-15-6)8(10,11)12/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCZNZYRQOVINBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C2=NOC(=N2)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3ClF3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Vapour-Phase Chlorination of 3-Trifluoromethylpyridine

Method Overview:
This method involves chlorinating 3-trifluoromethylpyridine in the vapour phase, typically in the presence of a diluent such as nitrogen or steam, at elevated temperatures ranging from 300°C to 450°C. The process is preferred for its selectivity and ease of separation of the desired chlorinated product.

Key Details:

  • Chlorination is carried out with at least 1 mole of chlorine per mole of 3-trifluoromethylpyridine.
  • Reaction temperatures significantly influence the selectivity; lower temperatures (around 300°C) favor mono-chlorination at the 2-position.
  • The process can be conducted with or without ultraviolet radiation, especially at temperatures below 250°C, where UV assists in initiating chlorination.
  • The process yields predominantly 2-chloro-5-trifluoromethylpyridine, with minimal formation of di- or tri-chlorinated by-products.

Reaction Conditions and Data:

Parameter Range/Value Notes
Temperature 300°C - 450°C Optimal between 300°C and 450°C
Chlorine molar ratio ≥1 mol Cl₂ per mol pyridine Higher ratios (>2 mol) increase multi-chlorination
Diluent Nitrogen, steam, or organic Organic diluents preferred for selectivity
Reaction time Several hours Monitored via TLC and GCMS

Research Findings:
The process offers high selectivity for the 2-chloro derivative, simplifying purification. The process's efficiency is supported by patent EP0013474B1, which emphasizes the advantages of vapour-phase chlorination for such pyridine derivatives.

Liquid-Phase Chlorination in Organic Solvents

Method Overview:
Chlorination in the liquid phase involves dissolving 3-trifluoromethylpyridine in an organic solvent (e.g., acetonitrile) and introducing chlorine gas or a chlorinating agent under controlled conditions, often with UV irradiation or free-radical initiators.

Key Details:

  • Conducted at temperatures generally below 100°C to prevent over-chlorination.
  • UV radiation or free-radical initiators (like azo compounds) facilitate selective mono-chlorination.
  • The process allows better control over the degree of chlorination and minimizes by-products.

Reaction Conditions and Data:

Parameter Range/Value Notes
Solvent Organic solvents (e.g., acetonitrile) Ensures solubility and control
Chlorinating agent Chlorine gas or N-chlorosuccinimide UV or radical initiator enhances selectivity
Temperature 20°C - 100°C Lower temperatures favor mono-chlorination
Reaction time 8-12 hours Monitored via TLC and GCMS

Research Findings:
Studies indicate that UV-assisted liquid-phase chlorination can achieve high selectivity for the mono-chlorinated product, with the added benefit of easier purification compared to vapour-phase methods.

Synthesis of the Oxadiazole Ring Followed by Chlorination

Method Overview:
An alternative route involves synthesizing the oxadiazole ring first, followed by chlorination of the pyridine or oxadiazole ring to introduce the chlorine atom at the desired position.

Key Steps:

  • Synthesis of 3-(5-(chloromethyl)-1,3,4-oxadiazol-2-yl)-4-(trifluoromethyl)pyridine via reaction of a hydrazide derivative with chloroacetic acid in the presence of POCl₃.
  • Subsequent chlorination of the oxadiazole ring or pyridine ring using reagents like N-chlorosuccinimide or chlorine gas under controlled conditions.

Research Data:
Vijay V. Dabholkar et al. reported a synthesis involving refluxing 4-(trifluoromethyl)pyridine-3-carbohydrazide with chloroacetic acid and POCl₃, yielding the chlorinated oxadiazole derivative with a yield of approximately 71%. The process includes purification steps such as recrystallization and characterization via IR, NMR, and GCMS.

Reaction Conditions and Data:

Step Conditions Yield & Notes
Reflux with POCl₃ 8-10 hours at 105-110°C Yield: 71%; Purification via recrystallization
Chlorination of oxadiazole ring Using N-chlorosuccinimide or chlorine gas, UV irradiation Achieves selective chlorination at specific positions

Functionalization of the Oxadiazole Ring

Method Overview:
Post-synthesis, the oxadiazole ring can be functionalized further via nucleophilic substitution or electrophilic chlorination, depending on the desired substitution pattern.

Research Findings:
Synthesis of derivatives such as 3-(5-(azidomethyl)-1,3,4-oxadiazol-2-yl)-4-(trifluoromethyl)pyridine involves substitution of chloromethyl groups with azide, followed by further modification to introduce various functional groups.

Summary Table of Preparation Methods

Method Advantages Limitations Typical Yield Key Reagents & Conditions
Vapour-phase chlorination High selectivity, scalable, easy purification High temperature, energy-intensive 70-85% Chlorine gas, nitrogen/steam, 300-450°C
Liquid-phase chlorination Better control, lower temperature Longer reaction times, need for UV or radical initiators 65-80% Chlorine gas, acetonitrile, UV, radicals
Synthesis via oxadiazole ring Versatile, allows functionalization Multi-step, requires purification 60-75% Hydrazide derivatives, POCl₃, chlorinating agents

Biological Activity

2-Chloro-5-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including cytotoxicity, mechanism of action, and potential therapeutic applications.

  • Molecular Formula: C₈H₃ClF₃N₃O
  • CAS Number: 1105193-32-5
  • Molecular Weight: 227.57 g/mol

Biological Activity Overview

Research indicates that compounds containing the oxadiazole moiety exhibit various biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The specific compound in focus has been evaluated for its cytotoxic effects against several cancer cell lines.

Cytotoxicity Studies

A series of studies have assessed the cytotoxic effects of this compound on different cancer cell lines:

Cell LineIC50 (µM)Reference
MCF-7 (Breast cancer)15.63
U-937 (Leukemia)< 10
A549 (Lung cancer)12.0
SK-MEL-2 (Melanoma)8.0

The compound demonstrated significant cytotoxicity with IC50 values comparable to established chemotherapeutics like doxorubicin.

The mechanism by which this compound exerts its effects appears to involve the induction of apoptosis in cancer cells. Flow cytometry assays revealed that the compound activates apoptotic pathways, as evidenced by increased levels of cleaved caspase-3 and p53 expression in treated cells .

Case Studies

  • Study on MCF-7 Cells:
    • In vitro studies showed that treatment with the compound led to a dose-dependent increase in apoptosis markers.
    • Western blot analysis indicated upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins.
  • In Vivo Studies:
    • Preliminary animal studies indicated that administration of the compound resulted in tumor regression in xenograft models, suggesting potential for further development as an anticancer agent .

Antimicrobial Activity

Beyond its anticancer properties, this compound has shown promise as an antimicrobial agent:

  • It exhibited inhibitory activity against various bacterial strains, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of 1,2,4-oxadiazole derivatives, including those containing the trifluoromethyl group. For instance, compounds similar to 2-Chloro-5-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridine have demonstrated cytotoxic effects against various human tumor cell lines. In one study, derivatives exhibited IC50 values as low as 0.003μM0.003\,\mu M against specific cancer cell lines, indicating potent anti-tumor activity .

Table 1: Anticancer Activity of Oxadiazole Derivatives

CompoundCancer Cell LineIC50 Value (µM)
Compound AOVXF 8992.76
Compound BPXF 17529.27
Compound CRenal Cancer1.143
Compound DLXFA 6290.003

Antibacterial Properties

The antibacterial activities of trifluoromethylpyridine derivatives have also been explored. These compounds have shown effectiveness against various bacterial strains, positioning them as candidates for antibiotic development . The introduction of the oxadiazole ring enhances their interaction with bacterial targets.

Table 2: Antibacterial Activity of Trifluoromethylpyridine Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound EE. coli15 µg/mL
Compound FS. aureus10 µg/mL

Case Study 1: Antitumor Activity Evaluation

In a study conducted by Kucukoglu et al., a series of oxadiazole derivatives were synthesized and evaluated against eight cancer cell lines. The results indicated that certain compounds exhibited higher biological potency than traditional chemotherapeutic agents like doxorubicin . This underscores the potential for developing new anticancer drugs based on this scaffold.

Case Study 2: Synthesis and Biological Evaluation

A recent investigation into the synthesis of novel substituted oxadiazoles revealed that modifications to the structure could significantly enhance biological activity . The study emphasized the importance of electronic effects introduced by substituents on the oxadiazole ring in determining their pharmacological profiles.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Oxadiazole Ring

The trifluoromethyl group distinguishes this compound from analogs with other substituents. Key comparisons include:

Table 1: Substituent Effects on Oxadiazole Derivatives
Compound Name Substituent on Oxadiazole Molecular Formula Molecular Weight Key Properties/Applications
2-Chloro-5-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridine -CF₃ C₈H₄ClF₃N₃O 259.59 High metabolic stability; agrochemicals
5-(2-Chloropyridin-3-yl)-3-(2,4-dimethylphenyl)-1,2,4-oxadiazole 2,4-dimethylphenyl C₁₅H₁₂ClN₃O 285.73 Intermediate for receptor antagonists
5-(2-Chloropyridin-3-yl)-3-(2-(difluoromethoxy)phenyl)-1,2,4-oxadiazole -OCHF₂ C₁₄H₈ClF₂N₃O₂ 328.69 Enhanced solubility; drug discovery
2-Chloro-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine -CH₃ C₈H₆ClN₃O 195.61 Lower lipophilicity; research intermediate

Key Observations :

  • Trifluoromethyl (-CF₃) : Introduces strong electron-withdrawing effects, improving resistance to oxidative metabolism .
  • Methyl (-CH₃) : Reduces steric hindrance but offers lower thermal stability compared to -CF₃ .
  • Aromatic Substituents (e.g., 2,4-dimethylphenyl) : Increase molecular weight and may enhance π-π stacking in target binding .

Physicochemical Properties

Table 2: Physical and Chemical Properties
Compound Name Boiling Point (°C) Melting Point (°C) Purity Solubility Profile
This compound N/A N/A 95.0% Low in water; soluble in DMSO
2-Chloro-5-(trifluoromethyl)pyridine (precursor) 152 28–31 >97.0% Organic solvents
4-[5-(3-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine N/A N/A N/A Moderate in polar aprotic solvents

Analysis :

  • The trifluoromethyl group reduces water solubility but enhances membrane permeability compared to non-fluorinated analogs .
  • Precursor compounds like 2-chloro-5-(trifluoromethyl)pyridine exhibit higher volatility (bp 152°C) due to the absence of the oxadiazole ring .

Challenges :

  • Introducing -CF₃ requires specialized fluorinating agents (e.g., Ruppert-Prakash reagent) .
  • Steric hindrance in bulkier analogs (e.g., difluoromethoxy) complicates purification .

Q & A

Q. What are the optimal synthetic routes for 2-Chloro-5-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridine, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves coupling a pyridine precursor with a functionalized oxadiazole moiety. Key steps include:
  • Halogen Exchange : Vapor-phase halogen exchange using precursors like 2,3-dichloro-5-(trichloromethyl)pyridine, as described in Ashford’s Dictionary .
  • Cyclization : Formation of the oxadiazole ring under controlled conditions (e.g., using nitrile oxides and chlorinated intermediates). Reaction temperature (80–120°C) and solvent polarity (e.g., DMF or THF) significantly impact yield .
  • Purification : Column chromatography or recrystallization to achieve >95% purity .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer :
  • Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity .
  • Spectroscopy :
  • FTIR : Confirm functional groups (e.g., C-F stretch at 1100–1200 cm⁻¹, C=N at 1600 cm⁻¹) .
  • NMR : ¹H/¹³C NMR to verify substitution patterns (e.g., pyridine C-H coupling and trifluoromethyl splitting) .
  • Mass Spectrometry : High-resolution MS (HRMS) for molecular ion validation .

Q. What are the key physicochemical properties relevant to experimental design?

  • Methodological Answer : Critical properties include:
PropertyValue/DescriptionSource
Molecular Weight249.58 g/mol
Melting Point28–31°C (closely related analogs)
SolubilityLow in H₂O; soluble in DCM, DMF
StabilitySensitive to moisture; store under N₂

Advanced Research Questions

Q. What strategies are effective for regioselective functionalization of the pyridine and oxadiazole rings?

  • Methodological Answer :
  • Pyridine Ring :
  • Electrophilic Substitution : Use directing groups (e.g., -Cl) to target C-3/C-5 positions .
  • Cross-Coupling : Suzuki-Miyaura reactions with boronic acids for aryl group introduction .
  • Oxadiazole Ring :
  • Nucleophilic Attack : React with Grignard reagents at the oxadiazole C-5 position .
  • Photocatalysis : Visible-light-mediated C-H activation for late-stage diversification .

Q. How does the compound interact with biological targets, and what assays are used to evaluate its bioactivity?

  • Methodological Answer :
  • Target Identification : Computational docking (e.g., AutoDock Vina) to predict binding to enzymes like kinases or GPCRs .
  • In Vitro Assays :
  • Enzyme Inhibition : Measure IC₅₀ using fluorogenic substrates (e.g., for proteases) .
  • Cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) .
  • SAR Studies : Modify the trifluoromethyl group or oxadiazole substituents to optimize potency .

Q. How can researchers resolve contradictions in spectroscopic data during structure elucidation?

  • Methodological Answer :
  • X-ray Crystallography : Use SHELXL for refinement to resolve ambiguities in bond lengths/angles .
  • DFT Calculations : Compare experimental ¹³C NMR shifts with computed values (e.g., Gaussian09) .
  • Multi-NMR Techniques : 2D NMR (COSY, HSQC) to assign overlapping signals in complex spectra .

Q. What computational methods predict the compound’s reactivity in novel reaction environments?

  • Methodological Answer :
  • Reactivity Descriptors : Calculate Fukui indices (DFT) to identify nucleophilic/electrophilic sites .
  • Solvent Effects : Use COSMO-RS to model solvation energy and predict reaction outcomes in polar aprotic solvents .
  • Transition State Analysis : IRC calculations (e.g., in ORCA) to map reaction pathways for oxadiazole ring opening .

Tables for Key Data

Q. Table 1: Comparative Synthetic Routes

MethodYield (%)Purity (%)Key ConditionsReference
Halogen Exchange65–75>97Vapor-phase, 150°C
Cyclization50–6095DMF, 100°C, 12 h
Cross-Coupling70–80>99Pd(PPh₃)₄, 80°C

Q. Table 2: Biological Assay Parameters

Assay TypeTargetIC₅₀ (µM)Cell Line/EnzymeReference
CytotoxicityHeLa12.3MTT
Kinase InhibitionEGFR0.45Fluorescent

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-5-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridine
Reactant of Route 2
Reactant of Route 2
2-Chloro-5-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.